Lipophilicity and Permeability Advantages vs. Non-Methylated Analog
The N-methyl substitution on 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one (Target) confers a calculated LogP of 0.66, which is approximately 0.46 units higher than the estimated LogP of ~0.2 for the non-methylated analog, 1-(1H-pyrazol-4-yl)propan-1-one (Comparator) [1][2]. This increase in lipophilicity correlates with improved passive membrane permeability, as predicted by the Lipinski Rule of Five compliance and the favorable TPSA of 34.9 Ų, which is below the 140 Ų threshold for oral bioavailability [3]. The enhanced LogP also suggests better blood-brain barrier penetration potential, a critical parameter for CNS-targeted drug discovery campaigns [4].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.66 |
| Comparator Or Baseline | 1-(1H-pyrazol-4-yl)propan-1-one (estimated LogP ~0.2) |
| Quantified Difference | ~0.46 units higher |
| Conditions | Calculated using JChem software |
Why This Matters
The increased lipophilicity directly translates to improved membrane permeability and potential oral bioavailability, making the N-methylated derivative a superior starting point for lead optimization.
- [1] 1-(1-Methyl-1H-pyrazol-4-yl)propan-1-one. (n.d.). Chembase. Retrieved from http://www.chembase.cn/molecule-281333.html View Source
- [2] 1-(1H-pyrazol-4-yl)propan-1-one. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-1H-pyrazol-4-yl-propan-1-one View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
- [4] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
